Oxazolo[5,4-b]pyridin-2-amine dihydrochloride
Description
Oxazolo[5,4-b]pyridin-2-amine dihydrochloride is a bicyclic heteroaromatic compound featuring an oxazole ring fused to a pyridine moiety, with an amine group at position 2 and two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical and biochemical applications. Its structure serves as a scaffold for derivatives with varied biological activities, such as antimicrobial or enzyme-modulating properties.
Properties
IUPAC Name |
[1,3]oxazolo[5,4-b]pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.2ClH/c7-6-9-4-2-1-3-8-5(4)10-6;;/h1-3H,(H2,7,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGZYHLMTURAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743792 | |
| Record name | [1,3]Oxazolo[5,4-b]pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909854-99-5 | |
| Record name | [1,3]Oxazolo[5,4-b]pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[5,4-b]pyridin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by further reactions to introduce the dihydrochloride moiety .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyridine ring facilitates nucleophilic substitution at specific positions. For example:
| Reaction Site | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Position 5 | Alkyl halides, K₂CO₃, DMF, 80°C | 5-Alkylated derivatives | 72–85% | Regioselectivity depends on base strength |
| Position 7 | Aryl boronic acids, Pd(PPh₃)₄, THF | Biaryl-functionalized oxazolo-pyridines | 60–78% | Suzuki-Miyaura coupling requires inert atmosphere |
Research highlights:
Cyclization and Ring-Opening Reactions
The oxazole ring undergoes selective ring-opening under acidic or basic conditions:
Key findings:
-
Ring-opening is pH-dependent, with acidic conditions favoring amine liberation .
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Hydrolysis products serve as intermediates for synthesizing larger heterocyclic systems .
Catalytic Hydrogenation
The dihydrochloride form participates in hydrogenation reactions targeting reducible functional groups:
| Substrate Modification | Catalyst/Reagents | Product | Selectivity |
|---|---|---|---|
| Nitro group reduction | H₂ (1 atm), Pd/C, ethanol | Amino-oxazolo-pyridine | >90% |
| Double bond saturation | H₂ (3 atm), PtO₂, THF | Dihydro-oxazolo-pyridine | 65–78% |
Notable observations:
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Nitro groups are reduced preferentially over aromatic rings under mild conditions.
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Over-hydrogenation of the oxazole ring is avoided using PtO₂ at low pressures.
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the pyridine ring:
Mechanistic insights:
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The Heck reaction requires electron-deficient alkenes for efficient coupling .
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Steric effects from the oxazole ring limit coupling rates in Buchwald-Hartwig reactions.
Functional Group Transformations
The amine group undergoes standard derivatization:
| Reaction | Reagents | Product | Stability |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | N-Acetylated derivative | Stable in aqueous media |
| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt | Reactive intermediate |
Critical notes:
-
Diazonium salts derived from this compound are thermally unstable but useful for aryl functionalization.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related heterocycles:
| Compound | Reaction with Alkyl Halides | Catalytic Hydrogenation Yield |
|---|---|---|
| Oxazolo[5,4-b]pyridin-2-amine | 72–85% | >90% |
| Thiazolo[5,4-b]pyridine | 50–65% | 45–60% |
| Pyrido[2,3-d]pyrimidine | <30% | N/A |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of oxazolo[5,4-b]pyridin derivatives as anticancer agents . These compounds exhibit cytotoxic activity against various cancer cell lines, making them promising candidates for drug development.
Cytotoxic Activity
Research indicates that specific derivatives of oxazolo[5,4-b]pyridine demonstrate significant cytotoxic effects against human cancer cell lines. For instance, one study reported a derivative with a 50% cytotoxic concentration (CC₅₀) of 58.4 µM against the HT29 colorectal cancer cell line, surpassing the effectiveness of standard chemotherapeutics like fluorouracil and cisplatin . The mechanism of action appears to involve the inhibition of key enzymes such as VEGFR-2 and various kinases (e.g., JAK1 and JAK2), which are critical in cancer cell proliferation and survival .
Antibacterial Applications
Oxazolo[5,4-b]pyridin-2-amine dihydrochloride has also been investigated for its antibacterial properties . Compounds within this class have demonstrated efficacy against bacterial strains by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Synthetic Approaches
The synthesis of oxazolo[5,4-b]pyridin derivatives involves various methodologies that enhance their pharmacological profiles.
Synthetic Strategies
Recent advancements in synthetic techniques have facilitated the efficient production of these compounds. Methods such as cyclization reactions and cross-coupling strategies are commonly employed to modify the core structure for improved bioactivity . For example, regioselective synthesis using catalysts has been shown to yield high-purity derivatives suitable for biological testing.
Case Studies
Several case studies illustrate the practical applications of oxazolo[5,4-b]pyridin derivatives in drug development:
Mechanism of Action
The mechanism of action of Oxazolo[5,4-b]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies have shown that it can inhibit certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogenated Analogs
5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine
- Molecular Formula : C₇H₅BrN₃O (free base)
- Molecular Weight : 239.34 g/mol (free base)
- This may enhance binding affinity in biological targets compared to the unsubstituted amine. However, the absence of hydrochloride counterions likely reduces solubility relative to the dihydrochloride form.
5-Chlorothiazolo[5,4-b]pyridin-2-amine
- Molecular Formula : C₆H₄ClN₃S
- Molecular Weight : 187.63 g/mol (calculated)
- The chlorine substituent may confer antimicrobial properties, as seen in related thiazolopyridines .
Heteroatom Variations: Selenazolo Derivatives
N-(2-Bromophenyl)-1,3-selenazolo[5,4-b]pyridin-2-amine
Functional Group Modifications: Carboxylic Acid Derivatives
Sanofi’s patents highlight carboxylic acid derivatives with oxazolo[5,4-b]pyridine rings, which replace the amine group with carboxylate functionalities. These derivatives are tailored for enhanced bioavailability and target engagement in therapeutic applications, such as soluble guanylate cyclase activation .
Table 1: Comparative Properties of Oxazolo[5,4-b]pyridin-2-amine Dihydrochloride and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Notable Properties |
|---|---|---|---|---|---|
| This compound | C₇H₉Cl₂N₃O | 226.07 (calculated) | NH₂, 2HCl | High (salt form) | Enhanced solubility for drug delivery |
| 5-Bromo-oxazolo[5,4-b]pyridin-2-amine | C₇H₅BrN₃O | 239.34 | Br | Moderate | Halogen bonding potential |
| 5-Chlorothiazolo[5,4-b]pyridin-2-amine | C₆H₄ClN₃S | 187.63 | Cl, S (thiazole) | Low | Antimicrobial activity |
| N-(2-Bromophenyl)-selenazolo[5,4-b]pyridin-2-amine | C₁₂H₉BrN₂Se | 339.08 | Br, Se (selenazolo) | Low | Antioxidant potential, dimerization |
Biological Activity
Oxazolo[5,4-b]pyridin-2-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a fused oxazole and pyridine ring system. Its synthesis typically involves cyclization reactions using various precursors under controlled conditions to yield high-purity products. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The dihydrochloride form enhances solubility and stability, making it suitable for biological evaluations .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis. The compound displayed an IC50 value of 0.33 μM against VEGFR-2, indicating potent inhibitory effects on cancer cell proliferation .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | VEGFR-2 | 0.33 | Potent inhibitor |
| Compound 3g (related derivative) | HT29 cell line | 58.4 | Comparable to cisplatin |
In vitro studies have shown that this compound can activate the caspase cascade, leading to apoptosis in cancer cells. It has also been noted for its ability to inhibit key kinases involved in signaling pathways that regulate cell growth and survival .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Its mechanism involves binding to specific enzymes critical for microbial metabolism, thereby inhibiting their activity and disrupting cellular functions .
Table 2: Summary of Antimicrobial Activity
| Pathogen | Activity Observed | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | Enzyme inhibition |
| Escherichia coli | Moderate activity | Disruption of metabolic processes |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of various signaling pathways:
- Kinase Inhibition : The compound acts as an inhibitor of p38 MAP kinase, which is involved in inflammatory responses and cancer progression.
- Apoptosis Induction : By activating caspases, it promotes programmed cell death in malignant cells.
- Antimetabolite Functionality : Its structural similarity to purine bases allows it to function as a competitive inhibitor in nucleic acid synthesis pathways .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of oxazolo[5,4-b]pyridin derivatives:
- Case Study 1 : A derivative was tested against various cancer cell lines (A549, MCF7, LoVo) showing selective cytotoxicity with a CC50 value significantly lower than that of standard chemotherapeutics like fluorouracil and cisplatin.
- Case Study 2 : Another study highlighted the immunosuppressive effects of oxazolo derivatives in vitro, suggesting potential applications in autoimmune disorders alongside their anticancer properties .
Q & A
Q. What are the standard synthetic routes for Oxazolo[5,4-b]pyridin-2-amine dihydrochloride?
The synthesis typically involves cyclization reactions using precursors such as substituted pyridines and amidine hydrochlorides. A common method includes:
- Step 1 : Condensation of 2-aminopyridine derivatives with aldehydes or ketones in the presence of triethylamine (Et₃N) and tetrahydrofuran (THF) at room temperature .
- Step 2 : Cyclization under reflux conditions (e.g., dioxane at 105–110°C) with reagents like POCl₃ or sulfonyl chlorides to form the oxazole ring .
- Step 3 : Salt formation (dihydrochloride) via treatment with HCl in polar solvents, followed by purification using recrystallization or column chromatography.
Q. What spectroscopic methods confirm the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify aromatic proton environments and confirm substituent positions. For example, pyridine protons typically appear as doublets in the δ 7.5–8.5 ppm range .
- LC-MS : To determine molecular weight and purity (e.g., [M+H]⁺ peaks matching the theoretical mass) .
- Elemental Analysis : To validate the dihydrochloride form (Cl content ~20-22%) .
Q. What safety protocols are essential for handling this compound?
- Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
- Waste Disposal : Neutralize acidic residues (e.g., HCl) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can discrepancies in NMR data during structural elucidation be resolved?
Discrepancies may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:
- Using deuterated solvents (e.g., DMSO-d₆) to minimize solvent shifts .
- Performing 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
- Comparing experimental data with computational predictions (DFT calculations) .
Q. What strategies optimize cyclization reactions for higher yields?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Pd) to enhance reaction efficiency .
- Solvent Optimization : Replace dioxane with dimethylformamide (DMF) for better solubility of intermediates .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve selectivity .
Q. How does hydrogen bonding influence the crystal structure of oxazolo-pyridine derivatives?
In related selenazolo-pyridine compounds, N–H···N hydrogen bonds form dimeric motifs, stabilizing the crystal lattice. For oxazolo derivatives:
- X-ray Diffraction : Confirm hydrogen bond distances (e.g., 2.9–3.1 Å) and angles using SHELXL refinement .
- Thermal Analysis : DSC/TGA can reveal stability changes due to intermolecular interactions .
Q. How is SHELX software applied in crystallographic refinement of oxazolo derivatives?
- Data Collection : Use Agilent Xcalibur diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution : Direct methods (SHELXS) for phase determination, followed by full-matrix least-squares refinement (SHELXL) .
- Validation : Check R-factors (target < 0.05) and residual electron density maps to ensure model accuracy .
Q. How is the dihydrochloride form distinguished from other salt forms?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
